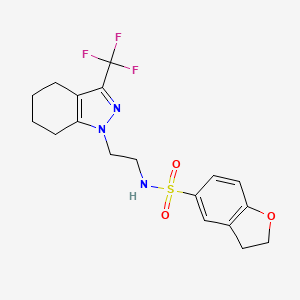

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .

Mode of Action

The compound acts as a non-competitive antagonist of the GABACl . It binds to the channel and prevents the normal flow of chloride ions, disrupting the normal functioning of the mite’s nervous system .

Biochemical Pathways

The compound’s action on the GABACl affects the nervous system pathway in mites. By blocking the chloride channels, it disrupts the transmission of nerve impulses, leading to paralysis and death of the mites .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the organism .

Result of Action

The result of the compound’s action is the effective control of mite infestations. By targeting the GABACl, the compound causes paralysis and death in mites, thereby reducing their populations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances or environmental conditions that could interfere with its absorption or action . Additionally, the compound’s stability could be influenced by factors such as temperature, humidity, and pH .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Similar compounds have shown to have significant effects on cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Molecular Mechanism

It is likely that the compound interacts with biomolecules in a manner similar to other indole derivatives .

Temporal Effects in Laboratory Settings

Similar compounds have shown to have long-lasting effects on gut microbiota richness .

Dosage Effects in Animal Models

Similar compounds have shown to have significant effects in animal models .

Metabolic Pathways

Similar compounds have shown to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds have shown to have significant effects on cellular transport and distribution .

Subcellular Localization

Similar compounds have shown to have significant effects on subcellular localization .

Biologische Aktivität

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (often referred to as compound PF-04928473 or SNX-2112) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C23H27F3N4O3

- Molecular Weight : 464.48 g/mol

- CAS Number : 908112-43-6

PF-04928473 is known to exhibit biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it acts as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. By inhibiting Hsp90, PF-04928473 may induce apoptosis in cancer cells and disrupt tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of PF-04928473:

-

In vitro Studies :

- Cell Lines : The compound has been tested on multiple cancer cell lines, including HCT116 and HT29 (human colon cancer), demonstrating significant antiproliferative effects.

- Mechanism : It was found to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to increased activation of Caspase 3 and subsequent cell death .

-

Case Study Results :

- A study reported an IC50 range for PF-04928473 between 6.587 µM and 11.10 µM against HT29 cells, indicating its potent anticancer activity .

- Another study highlighted that treatment with this compound resulted in a significant reduction in tumor size in animal models when compared to control groups .

Other Biological Activities

Beyond its anticancer properties, PF-04928473 has shown potential in other areas:

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings regarding the biological activity of PF-04928473:

Eigenschaften

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-14-3-1-2-4-15(14)24(23-17)9-8-22-28(25,26)13-5-6-16-12(11-13)7-10-27-16/h5-6,11,22H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGJIFLGLJFDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.